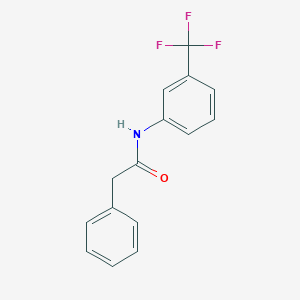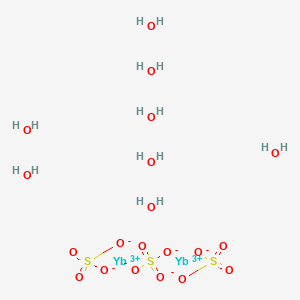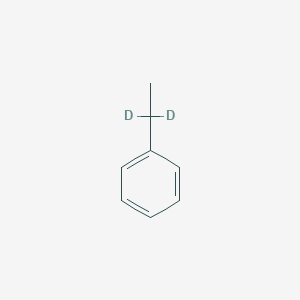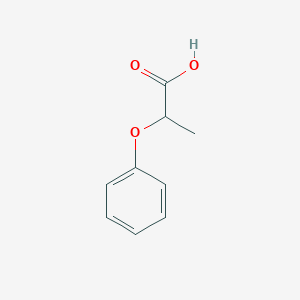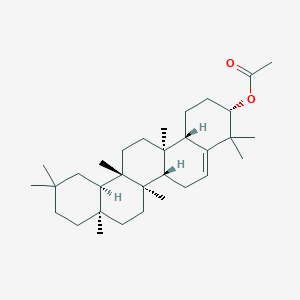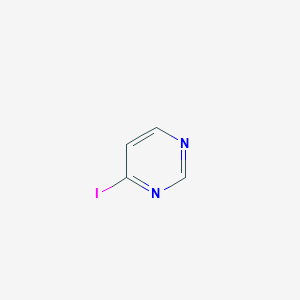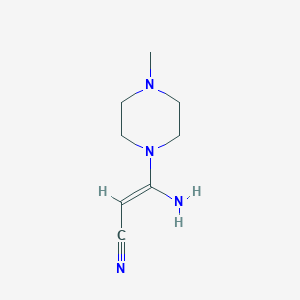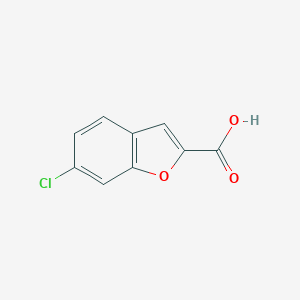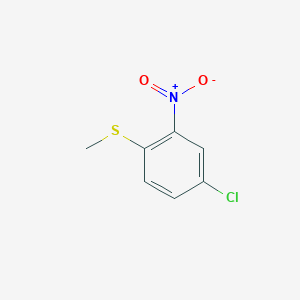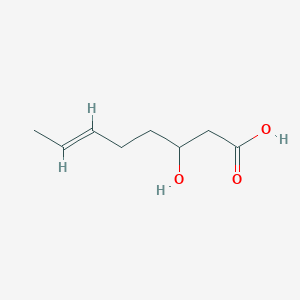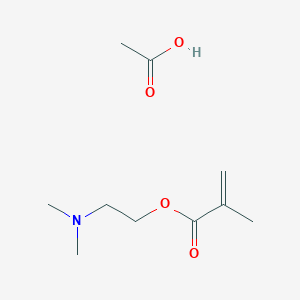
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate, commonly known as DMAEA or DMAE, is an organic compound with the chemical formula C10H19NO2. It is a colorless liquid that is soluble in water and commonly used in scientific research applications. DMAE is a precursor to choline, which is a neurotransmitter that plays a role in cognitive function.
Mechanism Of Action
DMAE works by increasing the levels of choline in the brain. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. By increasing the levels of choline in the brain, DMAE may improve cognitive function.
Biochemical And Physiological Effects
DMAE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of choline in the brain, which may improve cognitive function. DMAE has also been shown to have antioxidant properties, which may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
DMAE has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it is soluble in water, which makes it easy to use in experiments. One limitation is that it may have variable effects on cognitive function, depending on the individual. Another limitation is that it may have side effects, such as gastrointestinal upset.
Future Directions
There are several future directions for research on DMAE. One direction is to study its effects on cognitive function in different populations, such as children and older adults. Another direction is to study its effects on other neurotransmitters, such as dopamine and serotonin. Additionally, more research is needed to determine the optimal dosage and administration of DMAE for cognitive enhancement.
Synthesis Methods
DMAE is synthesized by reacting dimethylaminoethanol with methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The resulting product is then purified by distillation.
Scientific Research Applications
DMAE is commonly used in scientific research as a precursor to choline. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. DMAE has been shown to increase the levels of choline in the brain, which may improve cognitive function.
properties
CAS RN |
10018-87-8 |
|---|---|
Product Name |
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate |
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
acetic acid;2-(dimethylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C2H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2(3)4/h1,5-6H2,2-4H3;1H3,(H,3,4) |
InChI Key |
DCCFDSVMGPRANE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
Other CAS RN |
10018-87-8 43127-23-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




